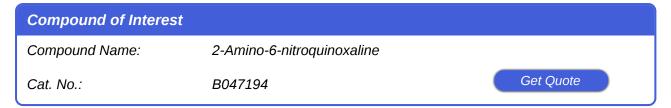


Technical Guide: 2-Amino-6-nitroquinoxaline (CAS No. 115726-26-6)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential therapeutic applications of **2-amino-6-nitroquinoxaline**, identified by CAS number 115726-26-6. Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document consolidates available data on **2-amino-6-nitroquinoxaline**, presenting it in a structured format to support research and development efforts.

Chemical and Physical Properties

2-Amino-6-nitroquinoxaline is a quinoxaline derivative characterized by an amino group at the 2-position and a nitro group at the 6-position of the quinoxaline core.



Property	Value	Source
CAS Number	115726-26-6	N/A
Common Name	2-Amino-6-nitroquinoxaline	N/A
Molecular Formula	C8H6N4O2	N/A
Molecular Weight	190.16 g/mol	N/A
Appearance	Yellow solid (typical for nitroaromatic compounds)	N/A
Solubility	Soluble in organic solvents like DMSO and DMF	N/A

Synthesis

While a specific detailed protocol for the direct synthesis of **2-amino-6-nitroquinoxaline** is not readily available in the public domain, a general and common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a **1**,2-dicarbonyl compound.

A plausible synthetic route for **2-amino-6-nitroquinoxaline** would involve the reaction of 1,2-diamino-4-nitrobenzene with glyoxal or a protected equivalent, followed by amination. Alternatively, a more common approach found in the literature for related compounds is the reduction of a corresponding nitroquinoxaline precursor.

General Experimental Protocol: Reduction of 6-Nitroquinoxaline to 6-Aminoquinoxaline

This protocol describes the reduction of the nitro group to an amino group, a key transformation in the synthesis of aminoquinoxalines.

Materials:

- 6-Nitroquinoxaline
- 10% Palladium on carbon (Pd/C)
- Methanol



- · Hydrogen gas supply
- Diatomaceous earth (Celite)
- Rotary evaporator
- Silica gel for column chromatography
- Ethyl acetate (for TLC and column chromatography)

Procedure:

- Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL) in a suitable reaction flask.
- Add 10% palladium on carbon (50 mg) to the solution.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, typically using a balloon) for 4 hours at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) using ethyl acetate as the eluent.
- Upon completion of the reaction, remove the catalyst by filtering the mixture through a pad of diatomaceous earth.
- Wash the filter cake with methanol to ensure complete recovery of the product.
- Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purify the resulting residue by silica gel column chromatography to afford 6aminoquinoxaline.

Biological Activities and Mechanisms of Action

2-Amino-6-nitroquinoxaline and its derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and monoamine oxidase (MAO) inhibitory effects.



Antibacterial Activity

Quinoxaline derivatives have demonstrated potent activity against various bacterial strains. The mechanism of action is believed to involve the intercalation of the quinoxaline ring into bacterial DNA, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

- Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 2-Amino-6-nitroquinoxaline stock solution (in DMSO)
- 96-well microtiter plates
- Spectrophotometer or plate reader

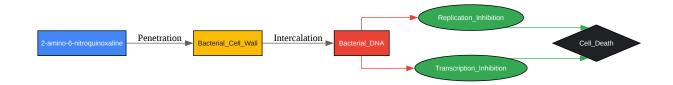
Procedure:

- Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
- Dilute the bacterial suspension in CAMHB to the desired final concentration.
- Prepare serial two-fold dilutions of the 2-amino-6-nitroquinoxaline stock solution in CAMHB in the wells of a 96-well plate.
- Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.



 Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible bacterial growth. This can also be quantified by measuring the optical density at 600 nm.

Signaling Pathway: Antibacterial Action



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Caption: Proposed antibacterial mechanism of **2-amino-6-nitroquinoxaline**.

Anticancer Activity

Derivatives of **2-amino-6-nitroquinoxaline** have shown cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis, a form of programmed cell death, through the activation of caspase signaling pathways.

Experimental Protocol: Apoptosis Assay using Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Materials:

- Cancer cell line of interest
- 2-Amino-6-nitroquinoxaline
- Annexin V-FITC conjugate
- Propidium Iodide (PI)



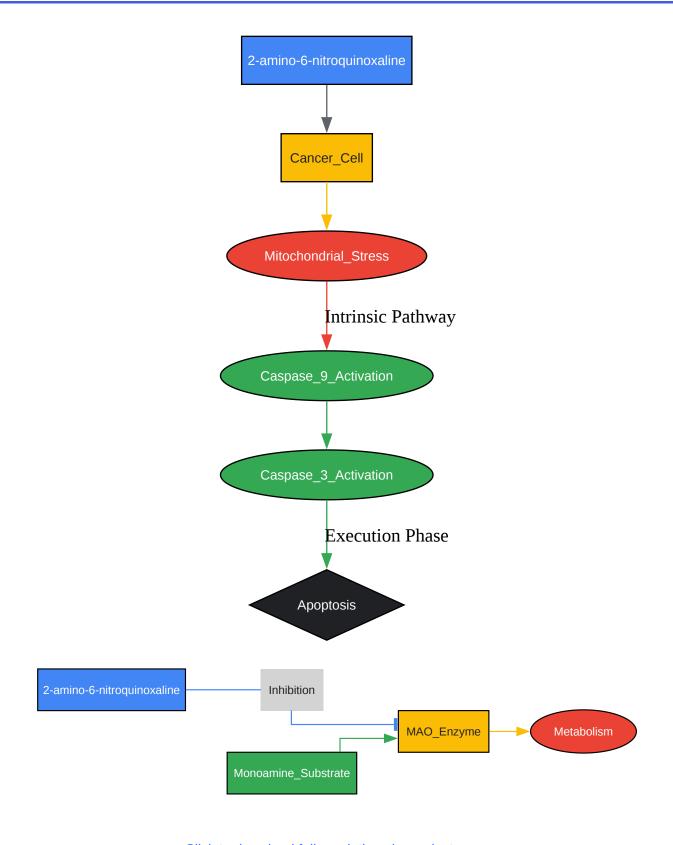
- Binding Buffer
- Flow cytometer

Procedure:

- Seed cancer cells in a culture plate and allow them to adhere overnight.
- Treat the cells with various concentrations of 2-amino-6-nitroquinoxaline for a specified period (e.g., 24, 48 hours). Include an untreated control.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive
 and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathway: Induction of Apoptosis





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